

N-methylpiperidine-4-carboxamide CAS number 1903-69-1 characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-methylpiperidine-4-carboxamide*

Cat. No.: *B155130*

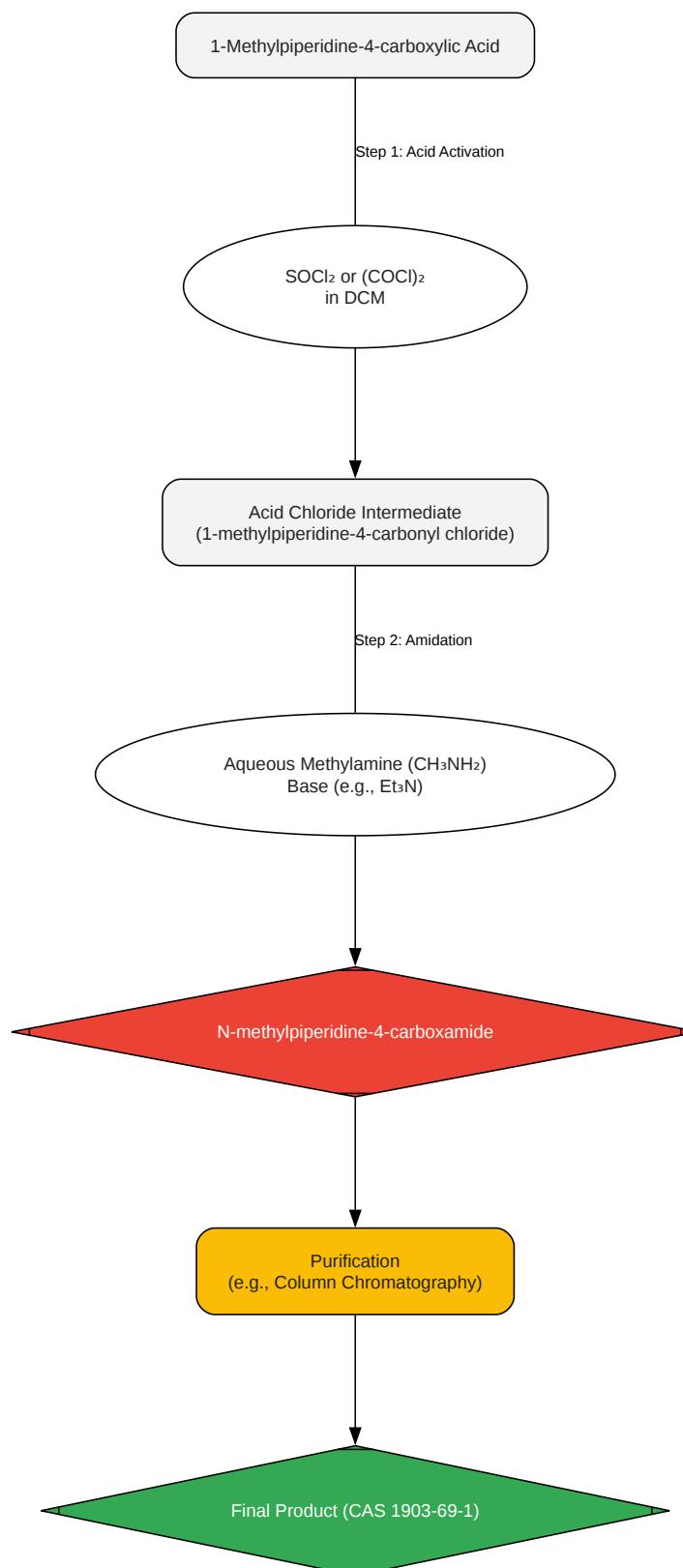
[Get Quote](#)

An In-depth Technical Guide to **N-methylpiperidine-4-carboxamide** (CAS 1903-69-1)

Prepared by: Gemini, Senior Application Scientist

Introduction

N-methylpiperidine-4-carboxamide, identified by CAS number 1903-69-1, is a heterocyclic organic compound featuring a piperidine ring N-methylated at position 1 and substituted with a primary carboxamide group at position 4.[1][2] This molecule serves as a valuable building block in the fields of medicinal chemistry and drug development. Its structural motifs—a tertiary amine within a saturated heterocycle and a hydrogen-bond-donating-and-accepting carboxamide group—make it a versatile scaffold for designing compounds with potential biological activity.[1] This guide provides a comprehensive technical overview of its synthesis, characterization, and handling for researchers, scientists, and drug development professionals.


Physicochemical Properties and Identification

The fundamental identity and properties of a compound are the bedrock of its application in research. **N-methylpiperidine-4-carboxamide** is typically a colorless to pale yellow solid or liquid, with its physical state dependent on purity and ambient temperature.[1] Its polarity, conferred by the carboxamide group, allows for solubility in polar solvents like water and alcohols.[1]

Property	Value	Source
CAS Number	1903-69-1	[2]
Molecular Formula	C ₇ H ₁₄ N ₂ O	[1] [2]
Molecular Weight	142.20 g/mol	[2]
IUPAC Name	N-methylpiperidine-4-carboxamide	[2]
Appearance	Colorless to pale yellow liquid or solid	[1]
Solubility	Soluble in polar solvents (e.g., water, alcohols)	[1]
SMILES	CNC(=O)C1CCN(C)CC1	[3]
InChIKey	QAJOLLVGOSCKGP-UHFFFAOYSA-N	[2]

Synthesis Pathway and Experimental Protocol

While multiple synthetic routes can be envisioned, a robust and common approach involves the amidation of a pre-functionalized piperidine core. The following pathway represents a logical and field-proven method starting from commercially available 1-methylpiperidine-4-carboxylic acid. The core principle is the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.

[Click to download full resolution via product page](#)

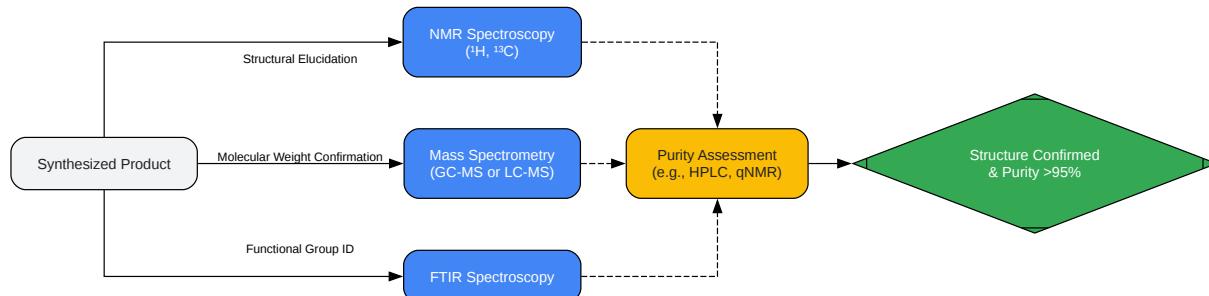
Figure 1: Proposed synthesis workflow for **N-methylpiperidine-4-carboxamide**.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure. Researchers must adapt concentrations, equivalents, and reaction times based on laboratory-scale and in-process monitoring.

- Acid Chloride Formation (Activation):

- Suspend 1-methylpiperidine-4-carboxylic acid (1.0 eq) in an anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
- Cool the suspension to 0°C in an ice bath.
- Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2 eq) dropwise over 30 minutes. Causality: This converts the carboxylic acid into a highly reactive acid chloride, making it susceptible to nucleophilic attack. Oxalyl chloride is often preferred for its cleaner reaction byproducts (CO, CO₂).
- Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction completion is confirmed by TLC or LC-MS.
- Remove the solvent and excess reagent in vacuo to yield the crude acid chloride intermediate, which is typically used immediately in the next step.


- Amidation:

- Dissolve the crude acid chloride in fresh, anhydrous DCM and cool to 0°C.
- In a separate flask, prepare a solution of aqueous methylamine (e.g., 40 wt. % in H₂O) (2.5 eq) and a non-nucleophilic base such as triethylamine (Et₃N) (2.0 eq) in DCM. Causality: A stoichiometric excess of the amine is used to drive the reaction to completion. The added base neutralizes the HCl generated during the reaction, preventing protonation of the methylamine nucleophile.
- Add the methylamine solution to the acid chloride solution dropwise, maintaining the temperature at 0°C.
- After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

- Work-up and Purification:
 - Quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo.
 - Purify the resulting crude product via flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to elute the final compound.

Analytical Characterization Workflow

Confirming the identity, structure, and purity of the synthesized compound is a critical, self-validating step. A multi-technique approach is required for unambiguous characterization.

[Click to download full resolution via product page](#)

Figure 2: Integrated analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the carbon-hydrogen framework of the molecule. Spectra should be acquired in a deuterated solvent such as CDCl_3 or D_2O .

- ^1H NMR Spectroscopy Protocol:

- Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent.
- Acquire a standard proton spectrum.
- Expected Spectral Features: The spectrum will show characteristic signals for the N-methyl group on the piperidine ring, the N-methyl group of the amide, and the piperidine ring protons. The piperidine protons will appear as complex multiplets due to axial and equatorial environments and spin-spin coupling.

- ^{13}C NMR Spectroscopy Protocol:

- Use the same sample prepared for ^1H NMR.
- Acquire a proton-decoupled carbon spectrum.
- Expected Spectral Features: The spectrum should display 6 distinct carbon signals (due to symmetry, C2/C6 and C3/C5 carbons of the piperidine ring are equivalent). Key signals include the carbonyl carbon of the amide, the N-methyl carbons, and the piperidine ring carbons.

Table of Predicted NMR Chemical Shifts (δ) in ppm: (Note: These are estimated values based on analogous structures. Actual values may vary based on solvent and experimental conditions.)

Assignment	Predicted ¹ H NMR (ppm)	Predicted ¹³ C NMR (ppm)	Rationale / Comparison
C=O	-	~175-178	Typical chemical shift for a secondary amide carbonyl.
Piperidine C2/C6	~2.8-3.0 (axial), ~2.0-2.2 (equatorial)	~54-56	Protons and carbons alpha to the ring nitrogen are deshielded. Based on N-methylpiperidine data.[4][5]
Piperidine C3/C5	~1.7-1.9 (axial), ~1.5-1.7 (equatorial)	~28-30	Standard aliphatic piperidine signals.
Piperidine C4	~2.2-2.5 (methine)	~40-42	Methine proton attached to the carbon bearing the carboxamide group.
Ring N-CH ₃	~2.2-2.4 (singlet)	~46-48	Characteristic singlet for an N-methyl group on a saturated heterocycle.[4][5]
Amide N-CH ₃	~2.7-2.9 (doublet, J≈5 Hz)	~25-27	Methyl group attached to the amide nitrogen, appears as a doublet due to coupling with the N-H proton.
Amide N-H	~5.5-7.0 (broad singlet)	-	Labile proton, often broad and its chemical shift is highly dependent on concentration and solvent.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

- Experimental Protocol (LC-MS):
 - Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).
 - Infuse the sample into an electrospray ionization (ESI) source in positive ion mode.
 - Acquire a full scan mass spectrum.
- Expected Result: The primary ion observed should be the protonated molecule $[M+H]^+$ at m/z 143.11. High-resolution mass spectrometry (HRMS) should confirm the elemental composition $C_7H_{15}N_2O^+$.

Table of Expected Mass Spectrometry Data:

Parameter	Expected Value
Molecular Ion [M]	142.1106 g/mol (Exact Mass) [2]
Observed Ion (ESI+)	m/z 143.1184 ($[M+H]^+$)
Major Fragment Ion	m/z 98
Fragmentation Rationale	Cleavage of the C4-carbonyl bond to lose the methylcarbamoyl group (-CONHCH ₃), resulting in the stable 1-methyl-1,2,3,4-tetrahydropyridinium cation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

- Experimental Protocol (ATR-FTIR):

- Place a small amount of the neat sample (liquid or solid) directly on the ATR crystal.
- Acquire the spectrum.
- Expected Result: The spectrum will be dominated by absorptions corresponding to the amide functional group and C-H bonds.

Table of Characteristic IR Absorption Bands:

Functional Group	Expected Wavenumber (cm ⁻¹)	Vibration Type
Amide N-H	3350 - 3180 (broad)	Stretch
Aliphatic C-H	3000 - 2850	Stretch
Amide C=O (Amide I)	1680 - 1630 (strong)	Stretch
Amide N-H (Amide II)	1570 - 1515	Bend
C-N	1350 - 1200	Stretch

Safety, Handling, and Storage

Proper handling is essential for laboratory safety. Based on aggregated GHS data, **N-methylpiperidine-4-carboxamide** is classified as an irritant.[2][6]

- Hazards:
 - Causes skin irritation (H315).[2]
 - Causes serious eye irritation (H319).[2]
 - May cause respiratory irritation (H335).[2]
- Safe Handling Protocol:
 - Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

- Personal Protective Equipment (PPE): Wear standard nitrile gloves, chemical safety goggles, and a lab coat.
- Avoidance: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[7]
- Hygiene: Wash hands thoroughly after handling.[8]
- Storage:
 - Store in a cool, dry, and well-ventilated place.[9]
 - Keep the container tightly closed to prevent moisture absorption.[7]
 - Store away from incompatible materials such as strong oxidizing agents.

Applications in Research and Drug Development

N-methylpiperidine-4-carboxamide is not typically an end-product but rather a crucial intermediate. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The N-methyl group provides a defined, stable tertiary amine, while the 4-carboxamide group offers a versatile handle for further chemical modification or for acting as a key hydrogen bonding pharmacophore to interact with biological targets like enzymes or receptors.[1][10] Its use as a building block allows for the systematic exploration of chemical space in the development of novel therapeutics.[1]

References

- **N-methylpiperidine-4-carboxamide** | C7H14N2O | CID 2760460.
- **N-METHYLPIPERIDINE-4-CARBOXAMIDE** CAS#: 1903-69-1.
- Safety D
- 1-Methylpiperidine-4-carboxamide | C7H14N2O | CID 339011.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 1903-69-1: N-Methylpiperidine-4-carboxamide [cymitquimica.com]
- 2. N-methylpiperidine-4-carboxamide | C7H14N2O | CID 2760460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methylpiperidine-4-carboxamide | C7H14N2O | CID 339011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methylpiperidine(626-67-5) 1H NMR [m.chemicalbook.com]
- 5. N-Methylpiperidine(626-67-5) 13C NMR spectrum [chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. peptide.com [peptide.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [N-methylpiperidine-4-carboxamide CAS number 1903-69-1 characterization]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155130#n-methylpiperidine-4-carboxamide-cas-number-1903-69-1-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com